molecular formula C15H25ClN2O5 B156814 Lupanine perchlorate CAS No. 14691-01-1

Lupanine perchlorate

Cat. No.: B156814
CAS No.: 14691-01-1
M. Wt: 348.82 g/mol
InChI Key: DVZQTPMQQXAHSQ-UHFFFAOYSA-N
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Description

Lupanine perchlorate is a quinolizidine alkaloid derived from the seeds of various Lupinus species. It is known for its diverse biological activities and potential applications in various fields, including medicine and agriculture. The compound is characterized by its unique chemical structure, which includes a quinolizidine ring system.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other quinolizidine alkaloids and related compounds.

    Biology: Lupanine perchlorate exhibits significant biological activity, including antimicrobial and antidiabetic effects.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diabetes and neurodegenerative diseases.

    Industry: this compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Studies have shown that lupanine hydrochloride is a mildly toxic acetylcholinesterase inhibitor and that lupanine has an inhibitory effect on acetylcholine receptors . Lupanine improves glucose homeostasis by influencing KATP channels and insulin gene expression .

Safety and Hazards

Lupanine perchlorate is harmful if swallowed . It is not for human or veterinary use . No special precautions are necessary if used correctly .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupanine perchlorate can be synthesized through several methods. One common approach involves the extraction of lupanine from lupin seeds, followed by its conversion to this compound. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted lupanine is then reacted with perchloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Lupinus species are processed to isolate lupanine, which is then converted to this compound using standardized reaction conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lupanine perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.

Comparison with Similar Compounds

Lupanine perchlorate is part of a larger group of quinolizidine alkaloids, which include compounds such as sparteine and lupinine. These compounds share a similar quinolizidine ring structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific perchlorate group, which imparts distinct chemical and biological properties .

List of Similar Compounds

Properties

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZQTPMQQXAHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14691-01-1
Record name Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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